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Cat. No.: B15326168

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel
dealkenylative alkynylation reaction. This method facilitates the synthesis of alkyl-tethered
alkynes from unactivated alkenes using ethynylsulfonyl benzene, catalyzed by Fe(ll) and
vitamin C. This process is distinguished by its mild reaction conditions, broad substrate scope,
and high stereoselectivity, making it a valuable tool in organic synthesis and drug discovery.[1]

[2]

Introduction

The synthesis of complex alkynes is a cornerstone of modern medicinal chemistry and
materials science. Traditional methods for alkyne synthesis often require harsh conditions or
pre-functionalized starting materials. The dealkenylative alkynylation protocol described herein
offers a significant advancement by enabling the use of readily available unactivated alkenes.
This one-pot reaction proceeds via an ozone-mediated cleavage of the alkene followed by an
Fe(ll)-catalyzed radical addition of the resulting alkyl radical to an alkynyl sulfone.[2] The use of
L-ascorbic acid (vitamin C) as a reducing agent is crucial for the catalytic turnover of the iron
species.[1][2]

Reaction Principle

The core of this methodology lies in the oxidative cleavage of a carbon-carbon double bond in
an unactivated alkene by ozone. The resulting intermediate is then subjected to an Fe(ll)-
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catalyzed reaction in the presence of an alkynyl sulfone, such as (ethynylsulfonyl)benzene. An
alkyl radical is generated and subsequently trapped by the alkynyl sulfone, leading to the
formation of a new carbon-carbon bond and the desired alkyne product. This process
effectively "dealkenylates" the starting material, replacing a portion of the original alkenyl group
with an alkynyl moiety.

Experimental Workflow

The overall experimental workflow for the dealkenylative alkynylation is depicted below. The
process begins with the ozonolysis of the alkene substrate, followed by the addition of the

alkynylsulfone and the catalytic system.
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Figure 1. General experimental workflow for the dealkenylative alkynylation protocol.

Quantitative Data Summary
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The following tables summarize the substrate scope for the dealkenylative alkynylation

reaction, showcasing the versatility of this method with various alkene and alkynyl sulfone

substrates.

Table 1: Scope of Alkene Substrates

Alkene . Diastereomeri
Entry Product Yield (%) .
Substrate ¢ Ratio (dr)
-)-Isopulegol
1 C)-lsopuleg 2a 83 -
(1a)
(+)-Nootkatone Single
2 2g 50 _ _
(19) diastereoisomer
) Single
3 Betulin (1h) 2h 45 ) )
diastereoisomer
Bicyclic hydrox
4 Y y Y 2i 86 13:1
ketone (1i)
Carvone-derived ]
5 _ _ 2] 92 -
diol (1))
Methyleneadama Single
6 2zd 61 ) )
ntane (1zd) diastereoisomer
7 Camphene (1ze) 2ze 67 -
8 Sabinene (1zf) 27f 59 -
Cyclohexene
9 2zh 55 -
(1zh)
Cyclopentene
10 y- P 2zi 48 -
(1zi)
+)-p-1-
11 () 2zj 45 -

Menthene (1zj)

Reaction conditions: alkene (1.0 mmol), MeOH (0.025 M with respect to 1), ozone (until the

reaction solution turns pale blue), (ethynylsulfonyl)benzene (5a, 0.5 mmol), FeSOa4-7H20 (0.1
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mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Table 2: Scope of Benzenesulfonyl Alkyne Substrates
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Entry Alkynyl Sulfone Product Yield (%)
Ethynylsulfonyl)benz
1 (Ethyny ¥ 2aa 83
ene (5a)
4-
2 Methylbenzenesulfony  2ab 75
| alkyne (5b)
4-
3 Methoxybenzenesulfo  2ac 78

nyl alkyne (5c)

4-
4 Fluorobenzenesulfony  2ad 81
[ alkyne (5d)
4-
5 Chlorobenzenesulfony  2ae 79
| alkyne (5e)
4-
6 Bromobenzenesulfony  2af 76
| alkyne (5f)
4-
7 (Trifluoromethyl)benze  2ag 65

nesulfonyl alkyne (5g)

3-

8 Methylbenzenesulfony  2ah 72
| alkyne (5h)
2-

9 Methylbenzenesulfony  2ai 68
I alkyne (5i)

Naphthalene-2-
10 2an 71
sulfonyl alkyne (5n)

Thiophene-2-sulfonyl
11 2al 55
alkyne (51)
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Pyridine-3-sulfonyl
12 2ak 42
alkyne (5k)

Reaction conditions: (-)-isopulegol (1a, 1.0 mmol), MeOH (0.025 M), ozone, alkynyl sulfone
(0.5 mmol), FeSOa4-7H20 (0.1 mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Detailed Experimental Protocols
General Procedure for Dealkenylative Alkynylation:

Materials:

¢ Alkene substrate (1.0 mmol)

e Methanol (MeOH), anhydrous

 (Ethynylsulfonyl)benzene or other alkynyl sulfone (0.5 mmol)
« lron(ll) sulfate heptahydrate (FeSOa4-7H20, 0.1 mmol)

e L-ascorbic acid (1.0 mmol)

e Ozone generator

o Standard laboratory glassware and purification supplies (silica gel, solvents for
chromatography)

Protocol:

e To a solution of the alkene (1.0 mmol) in methanol (0.025 M with respect to the alkene) at
-78 °C, ozone is bubbled through the solution until a pale blue color persists, indicating the
complete consumption of the alkene.

e The solution is then purged with oxygen or nitrogen to remove excess ozone.

 To this solution at 0 °C, the (ethynylsulfonyl)benzene (0.5 mmol), FeSOa4-7H20 (0.1 mmol),
and L-ascorbic acid (1.0 mmol) are added sequentially.
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e The reaction mixture is stirred at 0 °C for 5 minutes.

e Upon completion, the reaction is quenched with a saturated agueous solution of sodium
bicarbonate.

e The agueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate,
dichloromethane).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
desired alkyne.

Mechanism Overview

The proposed reaction mechanism involves several key steps, initiated by the ozonolysis of the
alkene. The subsequent Fe(ll)-catalyzed process is a cascade of radical reactions.
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Figure 2. Simplified proposed mechanism for the dealkenylative alkynylation.

Conclusion

The Fe(ll)-catalyzed dealkenylative alkynylation using ethynylsulfonyl benzene provides an
efficient and versatile method for the synthesis of complex alkynes from simple alkenes.[1][2]
The mild reaction conditions and broad functional group tolerance make this protocol highly
attractive for applications in natural product synthesis and the development of novel
pharmaceutical agents.[2] The use of inexpensive and environmentally benign reagents such
as iron and vitamin C further enhances the practical utility of this transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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